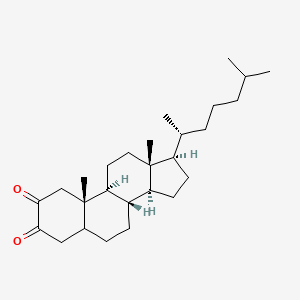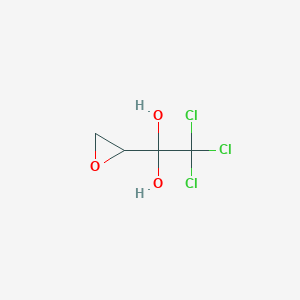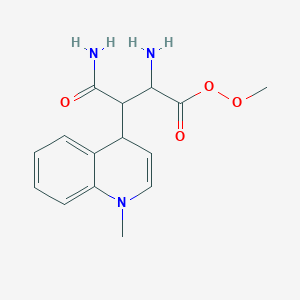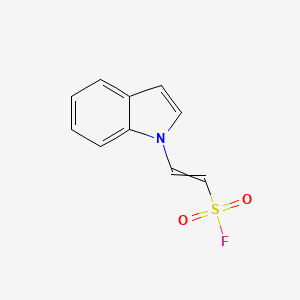
Cholestane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestane-2,3-dione is a derivative of cholestane, a saturated tetracyclic triterpene This compound is characterized by the presence of two ketone groups at the second and third positions of the cholestane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cholestane-2,3-dione can be synthesized from cholestan-3-one through the action of selenium dioxide. The reaction involves the oxidation of cholestan-3-one to form this compound . The reaction conditions typically include the use of selenium dioxide as the oxidizing agent in an appropriate solvent, such as dioxane, under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using selenium dioxide or other suitable oxidizing agents. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Cholestane-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming cholestanediols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as the oxidizing agent.
Reduction: Catalytic hydrogenation using nickel catalysts can reduce the ketone groups.
Substitution: Nucleophiles such as hydrazine or hydroxylamine can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized cholestane derivatives.
Reduction: Cholestanediols.
Substitution: Substituted cholestane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Cholestane-2,3-dione has several scientific research applications:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of biologically active steroids.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of cholestane-2,3-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and interact with nucleophiles, leading to various biochemical reactions. The compound can also undergo enzymatic transformations, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Cholestane-2,3-dione can be compared with other similar compounds, such as:
Cholestan-3-one: A precursor in the synthesis of this compound.
Cholestane-3,6-dione: Another oxidized derivative of cholestane with ketone groups at different positions.
Cholestanediols: Reduced derivatives with hydroxyl groups instead of ketone groups.
This compound is unique due to the specific positioning of its ketone groups, which imparts distinct chemical properties and reactivity compared to other cholestane derivatives .
Eigenschaften
CAS-Nummer |
57287-71-5 |
|---|---|
Molekularformel |
C27H44O2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-dione |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h17-23H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,26-,27+/m1/s1 |
InChI-Schlüssel |
BYSWDNBNMZHMHK-XVJCSQHKSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(=O)C(=O)C4)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)
![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)


![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)




![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)
